4-[(4-Methylbenzyl)oxy]benzaldehyde
Overview
Description
4-[(4-Methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a benzaldehyde group substituted with a 4-methylbenzyl ether moiety. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylbenzyl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methylbenzyl)oxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base
Major Products:
Oxidation: 4-[(4-Methylbenzyl)oxy]benzoic acid.
Reduction: 4-[(4-Methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4-[(4-Methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate access. The molecular targets and pathways involved vary based on the specific biological context .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a 4-methylbenzyl ether.
4-Hydroxybenzaldehyde: Lacks the 4-methylbenzyl ether moiety.
4-[(4-Methylphenyl)methoxy]benzaldehyde: Another name for 4-[(4-Methylbenzyl)oxy]benzaldehyde
Uniqueness: this compound is unique due to the presence of the 4-methylbenzyl ether group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHYFMKHRCUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341138 | |
Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66742-58-3 | |
Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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